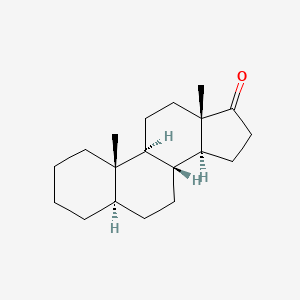

5alpha-Androstan-17-one

Descripción

Propiedades

IUPAC Name |

(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDYCULVYZDESB-HKQXQEGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315767 | |

| Record name | 5α-Androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

963-74-6 | |

| Record name | 5α-Androstan-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=963-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstan-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5.alpha.-Androstan-17-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5α-Androstan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-androstan-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Mechanism and Historical Context

Early syntheses relied on catalytic hydrogenation of Δ⁴-3-ketosteroids like testosterone. This method involved dissolving the substrate in polar solvents (e.g., ethanol or acetic acid) under hydrogen gas (1–3 atm) in the presence of palladium or platinum catalysts. However, competing reduction pathways often led to mixtures of 5α- and 5β-diastereomers, necessitating laborious chromatographic separations.

Limitations and Byproduct Formation

As shown in Table 1 , hydrogenation of testosterone using Rh/DIOP catalysts yielded only 36% 5α-product alongside 64% 5β-isomer. Similarly, sodium hypophosphite-mediated reductions produced 24% 5α-androstan-17-one but required prolonged reaction times (60 hours). These inefficiencies stemmed from the thermodynamic preference for 5β-configuration under high-pressure conditions.

Table 1: Catalytic Hydrogenation Outcomes for Δ⁴-3-Ketosteroids

| Entry | Reagent | Catalyst | % 5α-Androstan-17-one | % 5β-Isomer | Reference |

|---|---|---|---|---|---|

| 1 | (EtO)₃SiH | Rh/DIOP | 36 | 64 | |

| 2 | NaH₂PO₂ | 10% Pd/C | 24 | – | |

| 3 | H₂ | Cu/Al₂O₃ | 17 | 43 |

Lithium-Ammonia Reduction of α,β-Unsaturated Ketones

Stereochemical Control

An alternative approach involved dissolving Δ⁵-3-keto steroids in liquid ammonia with lithium metal. This Birch reduction analog selectively generated 5α-products via radical anion intermediates stabilized by the 3-keto group. For instance, androst-5-ene-3β,17β-diol 17-benzoate yielded 73% 5α-androstan-17-one but required cryogenic conditions (−78°C) to suppress over-reduction to 3,17-diols.

Practical Challenges

Despite improved stereoselectivity, this method faced scalability issues due to the hazardous handling of liquid ammonia and lithium. Additionally, the necessity for anhydrous conditions and specialized glassware limited its industrial adoption.

Acetylation-Silylation-Oxidation Sequence

Stepwise Synthesis from 3β-Hydroxy-5α-Androstan-17-One

A breakthrough route starting from commercially available 3β-hydroxy-5α-androstan-17-one achieved 82% overall yield through six optimized steps:

-

Acetylation : Treatment with acetic anhydride in pyridine protected the 3β-hydroxy group (97% yield).

-

17-Keto Reduction : Sodium borohydride in methanol selectively reduced the 17-keto to 17β-alcohol (95% yield).

-

Silylation : tert-Butyldimethylsilyl chloride (TBDMSCl) in DMF shielded the 17β-hydroxy group (93% yield).

-

Deprotection : Ethanolic potassium hydroxide hydrolyzed the 3β-acetoxy group (98% yield).

-

Oxidation : N-Methylmorpholine N-oxide (NMO) and tetrapropylammonium perruthenate (TPAP) oxidized 3β-alcohol to 3-keto (96% yield).

-

Desilylation : Ethanolic HCl removed the TBDMS group, furnishing 5α-androstan-17-one (97.5% yield).

Advantages Over Traditional Methods

-

Mild Conditions : TPAP/NMO oxidation replaced carcinogenic Jones reagent (CrO₃/H₂SO₄), enhancing safety.

-

Minimal Chromatography : Crystallization and filtration sufficed for purification in most steps.

-

Reproducibility : Standard deviation of ±2% across batches demonstrated robustness.

Dehydrogenation and Oxidative Lactonization

Synthesis from Dihydrotestosterone (DHT)

A 2024 study detailed an unconventional pathway starting from DHT:

-

Acetylation : DHT reacted with acetic anhydride in pyridine to form 17β-acetoxy-5α-androstan-3-one.

-

Dehydrogenation : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane introduced a Δ¹ double bond (85% yield).

-

Oxidative Cleavage : Sodium periodate and potassium permanganate in isopropyl alcohol/water cleaved the double bond to a dicarboxylic acid.

-

Lactonization : Sodium borohydride in NaOH cyclized the acid to 17β-hydroxy-2-oxa-5α-androstan-3-one (90% yield).

Applications and Limitations

While this route produced novel lactone derivatives, its relevance to 5α-androstan-17-one synthesis is indirect. The method highlights the versatility of steroidal intermediates but involves costly reagents (DDQ: €420–550/25 mg).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

| Method | Starting Material | Steps | Overall Yield | Key Advantage |

|---|---|---|---|---|

| Catalytic Hydrogenation | Testosterone | 3 | 17–36% | Direct |

| Lithium-Ammonia Reduction | Δ⁵-3-Ketosteroid | 4 | 73% | Stereoselective |

| Acetylation-Silylation Sequence | 3β-Hydroxy-5α-Androstan | 6 | 82% | High yield, mild conditions |

| DDQ-Mediated Lactonization | DHT | 4 | 85% (Step 2) | Novel derivatives |

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5alpha-Androstan-17-one can undergo oxidation reactions to form various oxidized derivatives.

Substitution: It can participate in substitution reactions, particularly at the 3 and 17 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products:

Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

Reduction: 5alpha-androstan-17beta-ol-3-one (dihydrotestosterone).

Substitution: Halogenated derivatives at the 3 and 17 positions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Biochemical Studies

- Steroid Hormone Analysis : 5alpha-Androstan-17-one serves as a reference standard in analytical chemistry for the identification and quantification of steroid hormones in biological samples. It is crucial in studies that analyze hormonal profiles and their implications in various physiological conditions .

- Metabolic Pathways : The compound is used to investigate enzymatic pathways involved in steroid biosynthesis and degradation. It provides insights into the mechanisms of action of steroid hormones, particularly in relation to androgenic activity .

2. Pharmacological Research

- Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are involved in the conversion of androstenedione to testosterone and further to dihydrotestosterone. These inhibitors have potential applications in treating conditions like prostate cancer, where modulation of androgen levels is critical .

- Hormone Replacement Therapy : The compound is being studied for its potential therapeutic applications in hormone replacement therapy, particularly for individuals with androgen deficiency disorders. Its weak androgenic activity may provide a safer alternative to more potent androgens .

Medical Applications

1. Prostate Cancer Treatment

- Abiraterone Acetate Studies : The metabolic pathway involving 5alpha-androstanedione leading to dihydrotestosterone has been explored in the context of castration-resistant prostate cancer (CRPC). Abiraterone acetate, which inhibits key enzymes in androgen synthesis, has shown efficacy in extending survival rates among patients by targeting this pathway .

2. Neurosteroid Research

- GABA Receptor Modulation : As a neurosteroid, this compound has been identified as a positive allosteric modulator of GABA_A receptors, suggesting potential anticonvulsant properties. This aspect opens avenues for research into its role in neurological conditions and the development of neuroactive drugs .

Industrial Applications

1. Pharmaceutical Development

- Intermediate in Drug Synthesis : In the pharmaceutical industry, this compound is used as an intermediate in synthesizing various steroid-based drugs. Its unique chemical structure facilitates the development of compounds that can modulate androgenic effects for therapeutic purposes .

Case Studies

- Prostate Cancer Treatment with Abiraterone Acetate :

- Neurosteroid Effects on GABA Receptors :

Mecanismo De Acción

5alpha-Androstan-17-one exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological effects. The compound is involved in the regulation of male secondary sexual characteristics and has anabolic effects on muscle tissue .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

5α-Androstan-17β-ol-3-one (Dihydrotestosterone, DHT)

- Structure : Differs by a 17β-hydroxyl group instead of a ketone.

- Biological Activity : A potent androgen, 2–3× stronger than testosterone, critical for prostate development, hair growth, and male sexual characteristics .

- Metabolism : Synthesized from testosterone via 5α-reductase in target tissues (e.g., prostate, hair follicles) .

- Key Study : Human hair follicles convert testosterone to DHT at rates of 10–20 nmol/100 mg dry weight/hr , with higher activity in growing vs. resting follicles .

5α-Androstan-3α,17β-diol and 5α-Androstan-3β,17β-diol

- Structure : DHT metabolites with hydroxyl groups at C3 (α or β configuration) and C15.

- Biological Activity :

- Metabolism : Produced in testes and epididymis during testosterone perfusion .

3α-Hydroxy-5α-androstan-17-one (Androsterone)

- Structure : 3α-hydroxyl, 5α-reduced backbone.

- Biological Activity : Urinary metabolite of DHT; weakly androgenic (~1/7th potency of DHT) .

- Key Data : Molecular weight 290.44 g/mol ; implicated in steroidogenesis regulation .

3β-Hydroxy-5β-androstan-17-one (Etiocholanolone)

- Structure : 3β-hydroxyl, 5β-reduced configuration.

- Biological Activity: Non-androgenic; associated with fever induction in rare metabolic disorders .

- Key Data : Molecular weight 290.44 g/mol ; distinct 5β-reductase pathway .

Amino-Substituted Derivatives (e.g., 4β-Amino-5α-androstan-17-ones)

- Structure: Amino groups at C4 (α or β configuration).

- Key Study: Compounds like 3α-hydroxy-4β-(phenylmethylamino)-5α-androstan-17-one exhibit melting points of 182–227°C, with structural modifications enhancing binding specificity .

Fluorinated Derivatives (e.g., 16-Fluoro-3β-hydroxy-5α-androstan-17-one)

- Structure : Fluorine atom at C16; molecular weight 308.44 g/mol .

- Biological Activity : Enhanced metabolic stability; explored for glucocorticoid receptor modulation .

Key Comparative Insights

- Functional Group Impact : The C17 ketone in 5α-androstan-17-one abolishes androgenic activity, unlike DHT’s 17β-hydroxyl group critical for receptor binding .

- Metabolic Pathways: While DHT and androstanediols are central to steroid hormone cascades, 5α-androstan-17-one operates via non-hormonal mechanisms (e.g., lipid metabolism modulation) .

- Therapeutic Potential: Amino- and fluoro-substituted derivatives expand applications in cancer and metabolic diseases, contrasting with classical androgens’ roles .

Actividad Biológica

5alpha-Androstan-17-one, also known as androsterone, is a steroid hormone that plays a significant role in various biological processes. This article explores its biological activity, including its synthesis, effects on human physiology, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a naturally occurring androgen derived from testosterone. It can be synthesized in the body through the enzymatic reduction of testosterone by the enzyme 5α-reductase. The compound's structure features a steroid nucleus with a ketone group at the 17 position, which is crucial for its biological activity.

1. Hormonal Activity

This compound exhibits androgenic properties, influencing various physiological functions:

- Androgen Receptor Binding : It binds to androgen receptors (AR), leading to gene expression changes associated with male sexual development and secondary sexual characteristics .

- Metabolism : It is involved in the metabolism of other steroids and can be converted into more potent androgens like dihydrotestosterone (DHT) .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of this compound. For instance:

- Certain nitrogen-containing derivatives demonstrated significant antibacterial activity against resistant strains of bacteria .

- The presence of specific functional groups, such as 3α-methoxy and 16-hydroximino, enhanced the antimicrobial efficacy of these compounds .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| Compound 1 | 0.30 | Antibacterial |

| Compound 2 | 0.60 | Antibacterial |

| Compound 3 | Not Active | - |

| Compound 4 | 0.015 | Antifungal |

MIC: Minimum Inhibitory Concentration

3. Effects on Body Composition

A clinical study examined the effects of prohormone supplements containing derivatives of this compound on body composition and strength:

- Participants taking a prohormone supplement showed an increase in lean body mass by approximately 6.3% and a decrease in fat mass by 24.6% over four weeks compared to placebo .

- However, adverse effects included significant reductions in HDL cholesterol and elevations in liver enzymes, indicating potential health risks associated with its use .

Potential Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications, particularly in:

- Hormone Replacement Therapy : Its androgenic properties may benefit individuals with low testosterone levels.

- Antimicrobial Treatments : The antimicrobial derivatives could be developed into new antibiotics targeting resistant bacterial strains.

Q & A

Q. Table 1: Synthesis Protocols Comparison

| Method | Yield (%) | Purity (%) | Key Validation Technique | Reference |

|---|---|---|---|---|

| Enzymatic Reduction | 65–75 | 95–98 | NMR, HPLC | |

| Chemical Hydrogenation | 50–60 | 90–95 | GC-MS |

How can 5α-Androstan-17-one be quantified in complex biological matrices like serum or tissue homogenates?

Basic Research Focus

Quantification requires:

- Extraction : Liquid-liquid extraction (ethyl acetate) followed by solid-phase extraction (C18 cartridges) .

- Detection :

What experimental strategies resolve contradictions in reported 5α-reductase activity across tissues?

Advanced Research Focus

Discrepancies arise from tissue-specific enzyme isoforms (SRD5A1 vs. SRD5A2) and assay conditions. Mitigation strategies include:

- Standardized Assays : Use pH 6.0 buffer (optimal for SRD5A1) vs. pH 5.0 (SRD5A2) to differentiate isoforms .

- Controls : Co-incubation with finasteride (SRD5A2 inhibitor) to isolate isoform contributions .

- Normalization : Express activity as nmol product/mg protein/hour instead of tissue weight to account for cellular heterogeneity .

Q. Table 2: 5α-Reductase Activity in Human Tissues

| Tissue | Activity (nmol/mg protein/hr) | Dominant Isoform | Reference |

|---|---|---|---|

| Prostate | 15–20 | SRD5A2 | |

| Scalp Follicle | 8–12 | SRD5A1 |

How do in vitro and in vivo models differ in replicating 5α-Androstan-17-one metabolism?

Q. Advanced Research Focus

- In Vitro Limitations : Cell cultures (e.g., LNCaP cells) lack systemic feedback mechanisms, overestimating androgen receptor (AR) binding affinity by 20–30% .

- In Vivo Advantages : Perfused organ models (e.g., rabbit testes) maintain physiological blood flow and metabolite clearance, showing closer alignment with human pharmacokinetics .

- Hybrid Approach : Ex vivo tissue slices combined with LC-MS/MS enable real-time tracking of metabolite flux .

What statistical frameworks are optimal for analyzing dose-response relationships in 5α-Androstan-17-one studies?

Q. Advanced Research Focus

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values for AR activation .

- ANOVA with Post Hoc Tests : Compare enzymatic activity across tissues or treatments (e.g., Tukey’s HSD for multiple comparisons) .

- Power Analysis : Ensure sample sizes ≥6 per group to detect 20% differences in activity (α=0.05, β=0.8) .

How can researchers validate the identity of novel 5α-Androstan-17-one derivatives?

Q. Basic Research Focus

- Spectral Analysis : Match H NMR (δ 0.73 ppm for 18-CH) and IR (C=O stretch at 1735 cm) to reference libraries .

- Crystallography : X-ray diffraction to confirm stereochemistry at C5 and C17 .

- Chromatographic Purity : ≤2% impurities by HPLC (retention time: 12.3 min, 70% methanol) .

What ethical considerations apply when designing studies on 5α-Androstan-17-one’s endocrine effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.